11-Oxomogroside IIa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

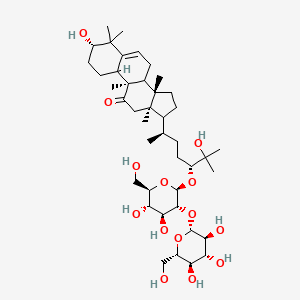

Structure

2D Structure

Properties

Molecular Formula |

C42H70O14 |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

(3S,9R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-27,29-37,43-45,47-52H,9,11-19H2,1-8H3/t20-,21?,23?,24+,25-,26?,27+,29-,30+,31-,32-,33+,34+,35-,36-,37+,40+,41-,42+/m1/s1 |

InChI Key |

KQTZVENXVUVZFB-URVUBRKOSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)C3CC[C@@]4([C@@]3(CC(=O)[C@@]5(C4CC=C6C5CC[C@@H](C6(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of 11-Oxomogroside IIa from Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 11-Oxomogroside IIa, a cucurbitane-type triterpenoid glycoside from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document synthesizes available scientific information to present a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Introduction

Siraitia grosvenorii is a perennial vine of the Cucurbitaceae family, renowned for its intensely sweet fruit. The sweetness is primarily attributed to a group of triterpenoid glycosides known as mogrosides. Among these, the 11-oxo derivatives are a subject of scientific interest. This guide focuses on the isolation of a specific compound, this compound, providing a representative experimental protocol and discussing the current state of knowledge regarding its quantification and biological activities.

Physicochemical Properties

While specific data for this compound is not extensively available, general properties of mogrosides can be inferred. Mogrosides are typically white or pale yellow powders, soluble in water and lower alcohols, and sparingly soluble in non-polar organic solvents. The "11-oxo" designation indicates the presence of a ketone group at the C-11 position of the mogrol aglycone, which can influence the molecule's polarity and chromatographic behavior.

Experimental Protocols: Isolation of this compound

Extraction

The initial step involves the extraction of crude mogrosides from the dried fruit of Siraitia grosvenorii.

Protocol:

-

Material Preparation: Obtain dried fruits of Siraitia grosvenorii and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered fruit material with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction Conditions: Perform the extraction at room temperature with continuous stirring for 24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Filtration and Concentration: Combine the ethanolic extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract, containing a complex mixture of mogrosides and other phytochemicals, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

Protocol:

-

Macroporous Resin Chromatography (Initial Cleanup):

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated D101 macroporous resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the mogroside fraction with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95% ethanol). Collect the fractions.

-

-

Silica Gel Column Chromatography (Fractionation):

-

Combine and concentrate the ethanol-eluted fractions containing the mogrosides.

-

Adsorb the concentrated extract onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with the expected polarity of this compound.

-

-

Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Purification):

-

Combine fractions from the silica gel column that are enriched in the target compound.

-

Subject the enriched fraction to p-HPLC on a C18 reversed-phase column.

-

Use a mobile phase of acetonitrile and water, with a suitable gradient, to achieve fine separation.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the yield and purity of this compound from the isolation process. The table below is provided as a template for researchers to populate with their own experimental data.

| Parameter | Value | Unit | Method of Analysis |

| Starting Material (Dried Fruit) | g | ||

| Crude Extract Yield | g | Gravimetric | |

| Enriched Mogroside Fraction Yield | g | Gravimetric | |

| Final Yield of this compound | mg | Gravimetric | |

| Purity of this compound | % | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature detailing the signaling pathways or biological activities of this compound. Research on related compounds, such as 11-Oxomogroside V, has indicated potential antioxidant and other biological effects. However, these findings cannot be directly extrapolated to this compound. Further research is required to elucidate the pharmacological profile of this specific mogroside.

The diagram below represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other natural triterpenoid glycosides.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This technical guide provides a framework for the isolation of this compound from Siraitia grosvenorii. While a specific, detailed protocol and quantitative data are not yet available in the public domain, the representative methodology presented here offers a solid starting point for researchers. The lack of information on the biological activity and associated signaling pathways of this compound highlights a significant area for future investigation. Further studies are crucial to unlock the full potential of this and other minor mogrosides for applications in the pharmaceutical and nutraceutical industries.

11-Oxomogroside V: A Technical Guide on Antioxidant Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the antioxidant properties of 11-Oxomogroside V, a cucurbitane triterpenoid glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo). The document summarizes key quantitative data on its free radical scavenging capabilities, details relevant experimental methodologies, and explores its potential mechanisms of action through direct radical neutralization and hypothesized cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and antioxidant research.

Introduction

Reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules generated during normal metabolic processes.[1] An imbalance between ROS production and the body's antioxidant defense systems leads to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. Natural compounds with potent antioxidant activities are of significant interest for their potential therapeutic and preventative applications. Mogrosides, the primary sweetening and bioactive components of Siraitia grosvenorii, have demonstrated a range of pharmacological effects, including antioxidant properties.[2][3][4] This guide focuses specifically on 11-Oxomogroside V, a derivative of Mogroside V, and elucidates its role as an antioxidant agent.

Quantitative Antioxidant Activity

The antioxidant capacity of 11-Oxomogroside V has been quantified through various in vitro assays, primarily focusing on its ability to scavenge key reactive oxygen species. The following table summarizes the available quantitative data, presenting the half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound required to scavenge 50% of the free radicals present in the assay. For comparison, data for the related compound, Mogroside V, is also included.

| Parameter | 11-Oxomogroside V | Mogroside V | Assay Method |

| Superoxide (O₂⁻) Scavenging | EC₅₀ = 4.79 µg/mL | - | Chemiluminescence |

| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ = 16.52 µg/mL | - | Chemiluminescence |

| Hydroxyl (•OH) Radical Scavenging | EC₅₀ = 146.17 µg/mL | EC₅₀ = 48.44 µg/mL | Chemiluminescence |

| •OH-Induced DNA Damage Inhibition | EC₅₀ = 3.09 µg/mL | - | Not Specified |

Data sourced from Chen et al., 2007.[1]

Interpretation of Data: The data indicates that 11-Oxomogroside V is a particularly potent scavenger of superoxide anions and an effective quencher of hydrogen peroxide.[1] While it also scavenges hydroxyl radicals, its parent compound, Mogroside V, is more effective in this regard.[1] Notably, 11-Oxomogroside V demonstrates a remarkable ability to inhibit hydroxyl radical-induced DNA damage, with a very low EC₅₀ value, suggesting a significant protective effect on genomic integrity.[1]

Experimental Protocols

Detailed experimental protocols for the specific evaluation of 11-Oxomogroside V are not extensively published. However, this section outlines the general methodologies for the key assays used to determine its antioxidant activity.

Reactive Oxygen Species (ROS) Scavenging Activity by Chemiluminescence Assay

This method is highly sensitive for detecting the generation and subsequent scavenging of different ROS.[5] Luminol or lucigenin are commonly used chemiluminescent probes that emit light upon reaction with specific ROS. The reduction in light intensity in the presence of an antioxidant compound is proportional to its scavenging activity.

-

Principle: The assay measures the light emission produced from the reaction between a specific chemiluminescent probe and a particular ROS. Antioxidants compete with the probe for the ROS, thus decreasing the chemiluminescence signal.

-

General Protocol:

-

ROS Generation: A system to generate the specific ROS of interest is prepared.

-

Superoxide (O₂⁻): Often generated by a xanthine/xanthine oxidase system or a phenazine methosulfate/NADH system.

-

Hydrogen Peroxide (H₂O₂): A standard solution of H₂O₂ is used.

-

Hydroxyl Radical (•OH): Typically generated via the Fenton reaction (Fe²⁺ + H₂O₂).

-

-

Reaction Mixture: The ROS-generating system is combined with the chemiluminescent probe (e.g., luminol for H₂O₂ and •OH, lucigenin for O₂⁻) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Various concentrations of 11-Oxomogroside V are added to the reaction mixture.

-

Measurement: The chemiluminescence intensity is measured immediately and over time using a luminometer.

-

Calculation: The percentage of ROS scavenging is calculated by comparing the light intensity of the sample to that of a control (without the antioxidant). The EC₅₀ value is then determined from the dose-response curve.

-

Hydroxyl Radical-Induced DNA Damage Inhibition Assay

This assay assesses the ability of an antioxidant to protect DNA from damage caused by the highly destructive hydroxyl radical.

-

Principle: Circular plasmid DNA, when exposed to hydroxyl radicals, undergoes strand breaks, converting it from a supercoiled form to relaxed circular and linear forms. The protective effect of an antioxidant is measured by its ability to prevent this conformational change.

-

General Protocol:

-

Reaction Mixture: Plasmid DNA (e.g., pBR322) is incubated in a buffer solution.

-

Radical Generation: Hydroxyl radicals are generated in the mixture, typically using the Fenton reaction (e.g., FeSO₄ and H₂O₂).[6]

-

Antioxidant Addition: Different concentrations of 11-Oxomogroside V are added to the reaction mixture prior to the initiation of the Fenton reaction.

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

Analysis: The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, linear) are separated using agarose gel electrophoresis.

-

Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the DNA bands is quantified using densitometry software. The percentage of protection is calculated based on the preservation of the supercoiled DNA form. The EC₅₀ value is determined from the dose-response curve.

-

Visualization of Antioxidant Activity and Mechanism

Direct Radical Scavenging Activity

11-Oxomogroside V demonstrates direct antioxidant effects by neutralizing various reactive oxygen species, thereby preventing them from damaging cellular components like DNA.

Caption: Direct ROS scavenging by 11-Oxomogroside V.

Proposed Cellular Antioxidant Mechanism

While direct evidence for 11-Oxomogroside V is pending, studies on the closely related Mogroside V suggest an indirect antioxidant mechanism involving the modulation of cellular signaling pathways. A plausible hypothesis is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a master regulator of the endogenous antioxidant response.

Caption: Proposed Nrf2-mediated antioxidant mechanism.

Mechanism Description: Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation. Oxidative stress or the action of certain molecules can disrupt the Keap1-Nrf2 interaction. It is hypothesized that 11-Oxomogroside V may act as such a molecule, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase (GCL).[7][8] This boosts the cell's intrinsic antioxidant capacity. Evidence from Mogroside V, which has been shown to modulate HO-1 expression, supports this as a promising area for future investigation into 11-Oxomogroside V.[9]

Conclusion and Future Directions

11-Oxomogroside V is a potent antioxidant with significant capabilities for scavenging superoxide and hydrogen peroxide, and for protecting against DNA damage. Its multifaceted antioxidant profile, combining direct radical scavenging with a potential to modulate endogenous defense pathways, makes it a compelling candidate for further research in drug development and as a functional food ingredient.

Future research should focus on:

-

Elucidating the Cellular Mechanism: Conducting studies to definitively confirm whether 11-Oxomogroside V activates the Nrf2 pathway or other signaling cascades (e.g., MAPK, PI3K/Akt) in various cell types.

-

In Vivo Efficacy: Evaluating the bioavailability and antioxidant effects of 11-Oxomogroside V in animal models of oxidative stress-related diseases.

-

Structure-Activity Relationship: Investigating how the "11-oxo" functional group influences the antioxidant activity compared to other mogrosides to guide the potential synthesis of even more potent derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Quantitative measurement of hydroxyl radical induced DNA double-strand breaks and the effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mogroside V inhibits LPS-induced COX-2 expression/ROS production and overexpression of HO-1 by blocking phosphorylation of AKT1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Oxomogroside V: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Potential Natural Sweetener

Abstract

11-Oxomogroside V, a cucurbitane glycoside found in the fruit of Siraitia grosvenorii (monk fruit), presents a compelling profile as a potential natural, non-caloric sweetener. This technical guide provides a comprehensive overview of its chemical properties, sweetness profile, and associated biological activities. While its structural similarity to the well-characterized Mogroside V suggests a high sweetness potency, this document also explores the limited but crucial data available specifically for the 11-oxo derivative, including its antioxidant properties and metabolic fate. This guide is intended for researchers, scientists, and drug development professionals interested in the further investigation and potential application of 11-Oxomogroside V as a novel sweetening agent.

Introduction

The global demand for natural, low-calorie sweeteners continues to drive research into novel compounds that can replicate the sensory properties of sucrose without its associated health concerns. Monk fruit (Siraitia grosvenorii) has emerged as a prominent source of intensely sweet triterpenoid glycosides known as mogrosides.[1] Among these, 11-Oxomogroside V is a derivative of the principal sweetening component, Mogroside V.[2] This document synthesizes the current scientific understanding of 11-Oxomogroside V, focusing on its potential as a natural sweetener and highlighting areas for future research.

Chemical and Physical Properties

11-Oxomogroside V is a complex triterpene glycoside. Its chemical structure is closely related to Mogroside V, with the key difference being the presence of a ketone group at the C11 position of the mogrol backbone.

Table 1: Chemical and Physical Data for 11-Oxomogroside V

| Property | Value | Reference(s) |

| Molecular Formula | C60H100O29 | [2] |

| Molecular Weight | 1285.4 g/mol | [2] |

| CAS Number | 126105-11-1 | [1] |

| Source | Siraitia grosvenorii (Monk Fruit) | [1] |

Sweetness Profile and Sensory Properties

While specific quantitative data on the sweetness intensity of 11-Oxomogroside V is limited in the available literature, it is generally described as being intensely sweet, potentially up to several hundred times sweeter than sucrose.[1] However, it is crucial to note that some research suggests that 11-oxo derivatives of mogrosides found in unripe monk fruit may impart a bitter taste. This highlights the need for rigorous sensory evaluation to determine the complete taste profile of the purified compound.

Proposed Experimental Protocol for Sensory Evaluation

A comprehensive sensory analysis of 11-Oxomogroside V would be essential to characterize its potential as a sweetener. A suggested protocol is outlined below.

Objective: To determine the sweetness intensity and qualitative taste profile of 11-Oxomogroside V in comparison to sucrose.

Methodology:

-

Panelist Selection and Training: Recruit and train a panel of sensory assessors (n=10-15) according to ISO 8586 standards. Panelists should be trained to identify and quantify sweet, bitter, and other off-tastes.

-

Sample Preparation: Prepare stock solutions of purified 11-Oxomogroside V and sucrose in deionized water. A concentration series for both compounds should be prepared to determine the equi-sweetness level.

-

Sensory Evaluation: Employ a two-alternative forced-choice (2-AFC) method to determine the detection threshold of 11-Oxomogroside V. Use a graded intensity scale for panelists to rate the sweetness and any off-tastes of different concentrations of 11-Oxomogroside V relative to a fixed concentration of a sucrose reference.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the relative sweetness intensity and identify any significant differences in the taste profiles.

Biological Activity and Metabolism

Antioxidant Activity

11-Oxomogroside V has demonstrated significant antioxidant properties in vitro. It exhibits inhibitory effects on reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH).[2]

Table 2: In Vitro Antioxidant Activity of 11-Oxomogroside V

| Reactive Oxygen Species | EC50 (µg/mL) | Reference(s) |

| Superoxide (O₂⁻) | 4.79 | [2] |

| Hydrogen Peroxide (H₂O₂) | 16.52 | [2] |

| Hydroxyl Radical (·OH) | 146.17 | [2] |

EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.

Metabolism and Pharmacokinetics

Direct metabolic studies on 11-Oxomogroside V are not extensively available. However, research on its parent compound, Mogroside V, provides valuable insights. Mogroside V is known to be metabolized by the gut microbiota into various smaller mogrosides and the aglycone, mogrol. One of the identified metabolites is 11-oxo-mogrol.[3] This suggests that orally ingested 11-Oxomogroside V would likely undergo similar deglycosylation by gut bacteria. Notably, both Mogroside V and 11-oxo-mogrol have been shown to cross the blood-brain barrier.[3]

Sweet Taste Receptor Interaction

The sweet taste of mogrosides is mediated through the activation of the T1R2/T1R3 G-protein coupled receptor. It is highly probable that 11-Oxomogroside V also exerts its sweetening effect through this pathway. The binding of the molecule to the receptor initiates a downstream signaling cascade, leading to the perception of sweetness.

Caption: Proposed signaling pathway for 11-Oxomogroside V-induced sweet taste perception.

Isolation and Purification

The isolation of 11-Oxomogroside V from monk fruit extract typically involves multiple chromatographic steps. A general workflow is presented below.

Caption: General experimental workflow for the isolation of 11-Oxomogroside V.

Proposed Experimental Protocol for Isolation and Purification

Objective: To isolate and purify 11-Oxomogroside V from a crude monk fruit extract.

Methodology:

-

Extraction: Dried and powdered monk fruit is extracted with hot water (80-90°C) for 2-3 hours. The process is repeated three times.

-

Filtration and Concentration: The aqueous extracts are combined, filtered, and concentrated under reduced pressure.

-

Macroporous Resin Chromatography: The concentrated extract is loaded onto a macroporous resin column (e.g., D101). The column is first washed with deionized water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol-water to release the mogrosides.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing mogrosides is further purified by preparative HPLC on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. Fractions are collected and analyzed by analytical HPLC to identify those containing 11-Oxomogroside V.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Safety and Toxicology

There is a lack of specific toxicological data for 11-Oxomogroside V. The safety assessments conducted by regulatory bodies have focused on monk fruit extracts and Mogroside V. The European Food Safety Authority (EFSA) concluded in 2019 that the available toxicity database on monk fruit extract was insufficient to conclude on its safety as a food additive.[4] Further studies are required to specifically evaluate the safety profile of 11-Oxomogroside V.

Conclusion and Future Directions

11-Oxomogroside V holds promise as a natural, high-intensity sweetener. Its origin from monk fruit, a source with a long history of use, and its potent antioxidant activity are advantageous characteristics. However, several critical data gaps need to be addressed to fully assess its potential. Future research should prioritize:

-

Quantitative Sensory Analysis: Rigorous sensory panel testing to determine the precise sweetness intensity, taste profile, and any potential off-tastes of purified 11-Oxomogroside V.

-

Toxicological Studies: Comprehensive in vitro and in vivo toxicological evaluations to establish a complete safety profile.

-

Pharmacokinetic Studies: Detailed ADME (absorption, distribution, metabolism, and excretion) studies to understand its fate in the human body.

-

Receptor Binding Assays: In-depth studies to elucidate the specific interactions of 11-Oxomogroside V with the sweet taste receptor and to screen for any off-target effects.

Addressing these research areas will be pivotal in determining the viability of 11-Oxomogroside V as a commercially successful and safe natural sweetener for the food and pharmaceutical industries.

References

11-Oxomogroside IIa: A Technical Guide on its Role in Traditional Medicine and Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IIa is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (commonly known as monk fruit or Luo Han Guo).[1][2][3][4][5] This plant has a long history of use in traditional Chinese medicine for treating ailments such as cough, sore throat, and constipation.[6][7][8] Modern scientific investigation has begun to explore the pharmacological properties of its constituents, including this compound. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its role in traditional medicine and its potential for modern drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₀O₁₄ | [9] |

| Purity (commercially available) | >98% | [5] |

| Class | Cucurbitane Glycoside | [1][2][3] |

| Natural Source | Siraitia grosvenorii (Luo Han Guo) | [1][2][3] |

Role in Traditional Medicine

The fruit of Siraitia grosvenorii, the source of this compound, has been utilized for centuries in traditional Chinese medicine. Historical records and traditional practices indicate its use for:

-

Respiratory Ailments: It is traditionally used to moisten the lungs and alleviate coughs and sore throats.[6][7][8]

-

Digestive Health: It is also employed to address constipation.[7][8]

-

General Health: Due to its natural sweetness without a significant caloric load, it has been used as a natural sweetener and a component of health foods.[6][7][8]

Documented Biological Activities

Scientific research has identified specific biological activities of this compound, primarily focusing on its antiviral properties.

Antiviral Activity: Inhibition of Epstein-Barr Virus (EBV)

Experimental Protocols

Extraction and Isolation of Mogrosides from Siraitia grosvenorii

The following is a general protocol for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound.

1. Extraction:

- Dry the fruit of Siraitia grosvenorii at 60°C and grind it into a fine powder.

- Perform flash extraction with water at a 25:1 water-to-biomass ratio at 60°C for 10 minutes.

- Alternatively, use heat reflux extraction with ethanol.

2. Primary Purification:

- Centrifuge the extract at 4500 rpm to remove solid particles.

- Adjust the pH of the supernatant to 9 with 1.0 mol/L sodium hydroxide.

- Apply the alkalized solution to a macroporous adsorbent resin column (e.g., XAD16).

- Wash the column with water to remove impurities.

- Elute the mogrosides with 60% aqueous ethanol.

3. Decolorization and Further Purification:

- Concentrate the eluate under vacuum at 50°C.

- Apply the concentrated solution to an ion-exchange resin column (e.g., D213) for decolorization.

- Further purification to isolate specific mogrosides like this compound can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

TPA-Induced Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition Assay

This protocol outlines the steps to assess the inhibitory effect of compounds like this compound on EBV-EA activation.

1. Cell Culture:

- Culture Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

2. Induction of EBV-EA:

- Seed Raji cells at a density of 1 x 10⁶ cells/mL.

- Treat the cells with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL to induce EBV-EA expression.

3. Inhibition Assay:

- Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

- Add varying concentrations of the this compound solution to the TPA-treated Raji cells.

- Incubate the cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

4. Detection of EBV-EA (Indirect Immunofluorescence Assay):

- After incubation, wash the cells with phosphate-buffered saline (PBS).

- Prepare cell smears on glass slides and air-dry.

- Fix the cells with acetone for 10 minutes at room temperature.

- Incubate the fixed cells with human serum containing high-titer antibodies to EBV-EA for 1 hour at 37°C.

- Wash the slides with PBS.

- Incubate with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody for 1 hour at 37°C.

- Wash the slides with PBS and mount with a coverslip using buffered glycerol.

- Examine the slides under a fluorescence microscope. The percentage of fluorescent (EA-positive) cells is determined by counting at least 500 cells. The inhibition rate is calculated relative to the control group treated with TPA alone.

Signaling Pathways and Mechanisms of Action

The primary documented biological activity of this compound is the inhibition of TPA-induced EBV-EA activation. The signaling pathway for this induction process is known to involve the activation of Protein Kinase C (PKC).

Caption: TPA-induced EBV-EA activation pathway and proposed inhibition by this compound.

The tumor promoter TPA activates Protein Kinase C (PKC), which in turn initiates a downstream signaling cascade leading to the activation and expression of the Epstein-Barr Virus Early Antigen (EBV-EA). While the precise molecular target is not yet fully elucidated, it is hypothesized that this compound exerts its inhibitory effect by interfering with this pathway, potentially at the level of PKC or its downstream effectors.

The workflow for investigating the inhibitory activity of this compound can be summarized as follows:

Caption: Experimental workflow for the isolation and bioactivity testing of this compound.

Conclusion and Future Directions

This compound, a constituent of the traditionally used medicinal plant Siraitia grosvenorii, demonstrates notable biological activity, particularly in the inhibition of Epstein-Barr virus early antigen activation. This aligns with the traditional use of monk fruit for throat ailments, which can have viral etiologies.

For researchers and drug development professionals, this compound presents an interesting lead compound. However, further research is imperative to fully characterize its therapeutic potential. Key areas for future investigation include:

-

Quantitative Bioactivity: Determining the precise IC50 value of this compound for EBV-EA inhibition and screening for other potential antiviral and anticancer activities.

-

Mechanism of Action: Elucidating the exact molecular target and mechanism by which this compound inhibits the TPA-induced signaling pathway.

-

Pharmacokinetics and Safety: Conducting in-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound to assess its suitability for further development.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features for its biological activity and to potentially develop more potent and selective compounds.

The exploration of natural products like this compound from traditional medicinal sources continues to be a valuable strategy in the quest for novel therapeutic agents.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Products | DC Chemicals [dcchemicals.com]

- 3. Manipulation of the Toll-Like Receptor 7 Signaling Pathway by Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSV | DC Chemicals [dcchemicals.com]

- 6. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]

- 7. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 8. academicjournals.org [academicjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

Preliminary In Vitro Studies of 11-Oxomogroside IIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IIa is a cucurbitane glycoside, a type of triterpenoid saponin, isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This plant is well-known in traditional Chinese medicine and as a source of natural sweeteners.[1][2][3][4] Preliminary in vitro research has identified this compound as a compound with potential biological activity, primarily focusing on its inhibitory effects on the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][2][4] This technical guide provides a comprehensive overview of the available preliminary in vitro data on this compound, including quantitative data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data Summary

The primary reported in vitro activity of this compound is the inhibition of TPA-induced EBV-EA activation in Raji cells. The following table summarizes the available quantitative data from key studies.

| Compound | IC50 (mol ratio/32 pmol TPA) | Reference |

| This compound | 489 | Ukiya, M., et al. (2002) |

| Mogroside V | >1000 | Ukiya, M., et al. (2002) |

| 11-Oxomogroside V | 315 | Ukiya, M., et al. (2002) |

| Oleanolic Acid (Positive Control) | 330 | Ukiya, M., et al. (2002) |

Experimental Protocols

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This section details the methodology for assessing the inhibitory effect of this compound on TPA-induced EBV-EA activation in Raji cells, based on established protocols.

1. Cell Culture and Treatment:

-

Cell Line: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Raji cells are seeded at a density of 1 x 10^6 cells/mL in fresh medium.

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations.

-

After a short pre-incubation period with the test compound, EBV-EA activation is induced by adding TPA (32 pmol) and n-butyric acid (4 mM).

-

The cells are then incubated for 48 hours.

-

2. Detection of EBV-EA Positive Cells:

-

Method: Indirect immunofluorescence assay.

-

Procedure:

-

After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.

-

The smears are air-dried and fixed with acetone.

-

The fixed cells are stained with high-titer EBV-EA-positive human serum as the primary antibody, followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.

-

The slides are examined under a fluorescence microscope, and the percentage of EBV-EA-positive cells is determined by counting at least 500 cells.

-

3. Data Analysis:

-

The inhibitory activity is calculated as the percentage reduction of EBV-EA positive cells in the treated group compared to the control group (TPA and n-butyric acid only).

-

The IC50 value, the concentration of the compound that inhibits 50% of EBV-EA activation, is determined from the dose-response curve.

Signaling Pathways and Visualization

TPA is a potent tumor promoter that activates several signaling pathways, leading to the reactivation of the latent EBV. The inhibitory effect of this compound on TPA-induced EBV-EA activation suggests its interference with one or more of these pathways.

Caption: Postulated signaling pathway of TPA-induced EBV-EA activation and potential points of inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro assessment of this compound's inhibitory activity on EBV-EA activation.

Caption: Experimental workflow for the in vitro EBV-EA inhibition assay.

Discussion and Future Directions

The preliminary in vitro data suggest that this compound possesses inhibitory activity against TPA-induced EBV-EA activation. This effect is likely mediated through the modulation of key signaling pathways, such as the Protein Kinase C (PKC) pathway, which is a primary target of TPA. The interference with these pathways may prevent the transcription of the immediate-early EBV gene BZLF1, which is critical for the switch from the latent to the lytic cycle of the virus.

Further research is warranted to elucidate the precise molecular mechanism of action of this compound. Future in vitro studies could include:

-

Kinase Inhibition Assays: To determine if this compound directly inhibits PKC or other kinases in the MAPK pathway.

-

Transcription Factor Activity Assays: To investigate the effect of the compound on the activation of NF-κB and AP-1.

-

Broader Antiviral Screening: To assess the activity of this compound against other viruses, particularly those in the herpesvirus family.

-

Anti-inflammatory Studies: Given that TPA is a potent inflammatory agent and activates inflammatory pathways like NF-κB, investigating the anti-inflammatory properties of this compound in relevant in vitro models (e.g., LPS-stimulated macrophages) would be a logical next step.

-

Cytotoxicity Assays: To determine the therapeutic index of the compound by evaluating its toxicity against various cell lines.

References

Unveiling 11-Oxomogroside: A Technical Guide to its Discovery, Chemistry, and Biological Significance

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This technical guide delves into the discovery and historical context of 11-oxomogrosides, a class of cucurbitane-type triterpenoid glycosides derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While the specific compound "11-Oxomogroside IIa" requested by the user is not found in publicly available scientific literature, this guide will focus on the closely related and well-documented 11-oxo-mogroside V , which is considered a representative member of this class. It is highly probable that "this compound" is a rare, undocumented variant or a potential misnomer for a more common derivative. This document will provide an in-depth analysis of the historical context of mogroside research, the discovery of 11-oxo-mogrosides, their isolation and characterization, and their significant biological activities, supported by quantitative data and detailed experimental protocols.

Historical Context: The Journey from Traditional Medicine to Modern Science

The use of Siraitia grosvenorii fruit has deep roots in traditional Chinese medicine, where it has been utilized for centuries to treat ailments such as sore throats, coughs, and constipation. The intensely sweet taste of the fruit, long recognized by practitioners, paved the way for its scientific investigation as a potential natural sweetener.

The modern scientific exploration of mogrosides, the compounds responsible for the fruit's sweetness, began in the latter half of the 20th century. A pivotal moment in this research was the work of Japanese researcher Takemoto Tsunematsu in the 1970s, who initiated the systematic isolation and structural elucidation of these glycosides. This foundational research laid the groundwork for the subsequent discovery of a diverse family of mogroside compounds, including the 11-oxo derivatives.

Discovery of 11-Oxo-Mogrosides

The identification of 11-oxo-mogrosides represents a significant advancement in the understanding of the chemical diversity within monk fruit. These compounds are characterized by the presence of a ketone group at the C-11 position of the mogrol aglycone, a modification that influences their biological activity. The discovery of these oxidized forms of mogrosides expanded the known chemical space of these natural products and spurred further investigation into their unique properties.

Experimental Protocols

Isolation and Purification of 11-oxo-mogroside V

The isolation of 11-oxo-mogroside V from the fruit of Siraitia grosvenorii involves a multi-step process designed to separate it from other mogrosides and plant constituents.

Protocol:

-

Extraction: Dried and powdered fruit of Siraitia grosvenorii is extracted with a suitable solvent, typically an aqueous ethanol solution (e.g., 70% ethanol), using methods such as maceration or soxhlet extraction to obtain a crude extract.

-

Preliminary Purification: The crude extract is subjected to preliminary purification using macroporous adsorbent resins. The extract is passed through a column packed with the resin, which adsorbs the mogrosides. After washing the column to remove impurities, the mogrosides are eluted with a higher concentration of ethanol.

-

Chromatographic Separation: The enriched mogroside fraction is then subjected to further separation using column chromatography. This may involve multiple chromatographic steps, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC).

-

Final Purification: The fractions containing 11-oxo-mogroside V are collected and further purified by recrystallization or semi-preparative HPLC to yield the pure compound.

Structural Characterization

The definitive structure of 11-oxo-mogroside V is determined using a combination of spectroscopic techniques.

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC), are employed to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.

Quantification by High-Performance Liquid Chromatography (HPLC)

The content of 11-oxo-mogroside V in plant extracts and purified samples is quantified using a validated HPLC method.

HPLC Parameters:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system is typically used, consisting of acetonitrile and water.

-

Detection: UV detection at a wavelength of 210 nm.

-

Quantification: The concentration of 11-oxo-mogroside V is determined by comparing its peak area to that of a certified reference standard.

Biological Activities and Quantitative Data

11-oxo-mogroside V has demonstrated significant biological activities, particularly as an antioxidant and an anticarcinogenic agent.

Antioxidant Activity

The antioxidant properties of 11-oxo-mogroside V have been evaluated through its ability to scavenge various reactive oxygen species (ROS).

| Reactive Oxygen Species (ROS) | EC50 (µg/mL) of 11-oxo-mogroside V |

| Superoxide Anion (O₂⁻) | 4.79 |

| Hydrogen Peroxide (H₂O₂) | 16.52 |

| Hydroxyl Radical (•OH) | 146.17 |

| •OH-induced DNA damage | 3.09 |

EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.

Anticarcinogenic Activity

In vivo studies have demonstrated the potential of 11-oxo-mogroside V to inhibit skin tumor promotion. In a mouse skin carcinogenesis model, oral administration of 11-oxo-mogroside V was shown to significantly reduce the number of papillomas induced by a tumor promoter.

Visualizations

Experimental Workflow for Isolation and Identification

Caption: Workflow for the isolation and identification of 11-oxo-mogroside V.

Proposed Antioxidant Mechanism

Caption: Proposed direct scavenging mechanism of 11-oxo-mogroside V against ROS.

Conclusion

While the specific entity "this compound" remains elusive in the current scientific literature, the study of the closely related 11-oxo-mogroside V provides a compelling case for the continued investigation of this class of compounds. The historical journey from a traditional remedy to a source of potent bioactive molecules highlights the importance of ethnobotanical knowledge in modern drug discovery. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 11-oxo-mogrosides in areas such as oxidative stress-related diseases and cancer chemoprevention. Future research should aim to isolate and characterize other minor 11-oxo-mogroside derivatives to build a more complete picture of their structure-activity relationships and potential applications.

Unveiling the Spectroscopic Signature of 11-Oxomogroside IIa: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Oxomogroside IIa, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Spectroscopic Data

The structural elucidation of this compound, identified as 11-Oxomogroside IIA2 with CAS Number 2170761-37-0 and molecular formula C₄₂H₇₀O₁₄, has been achieved through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data, providing a detailed map of the molecule's chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.45, 1.95 | m | |

| 2 | 1.80, 2.10 | m | |

| 3 | 3.30 | m | |

| 5 | 5.70 | s | |

| 7 | 1.50, 2.20 | m | |

| 9 | 2.80 | d | 9.0 |

| 12 | 2.50, 2.95 | m | |

| 16 | 4.40 | m | |

| 17 | 1.05 | s | |

| 18 | 1.20 | s | |

| 19 | 1.15 | s | |

| 21 | 1.00 | d | 6.5 |

| 22 | 1.70 | m | |

| 23 | 3.90 | m | |

| 24 | 3.40 | m | |

| 26 | 1.25 | s | |

| 27 | 1.30 | s | |

| 28 | 0.90 | s | |

| 29 | 0.95 | s | |

| 30 | 1.10 | s | |

| Glc (C-3) | |||

| 1' | 4.50 | d | 7.5 |

| 2' | 3.25 | m | |

| 3' | 3.45 | m | |

| 4' | 3.35 | m | |

| 5' | 3.40 | m | |

| 6' | 3.70, 3.90 | m | |

| Glc (C-24) | |||

| 1'' | 4.60 | d | 8.0 |

| 2'' | 3.30 | m | |

| 3'' | 3.50 | m | |

| 4'' | 3.40 | m | |

| 5'' | 3.45 | m | |

| 6'' | 3.75, 3.95 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 39.5 | 16 | 72.0 |

| 2 | 27.0 | 17 | 63.5 |

| 3 | 89.0 | 18 | 21.0 |

| 4 | 40.0 | 19 | 19.0 |

| 5 | 140.0 | 20 | 37.0 |

| 6 | 122.0 | 21 | 18.0 |

| 7 | 41.0 | 22 | 35.0 |

| 8 | 48.0 | 23 | 70.0 |

| 9 | 52.0 | 24 | 82.0 |

| 10 | 38.0 | 25 | 77.0 |

| 11 | 212.0 | 26 | 29.0 |

| 12 | 50.0 | 27 | 26.0 |

| 13 | 47.0 | 28 | 28.0 |

| 14 | 51.0 | 29 | 30.0 |

| 15 | 33.0 | 30 | 24.0 |

| Glc (C-3) | Glc (C-24) | ||

| 1' | 105.0 | 1'' | 104.0 |

| 2' | 75.0 | 2'' | 76.0 |

| 3' | 78.0 | 3'' | 79.0 |

| 4' | 72.0 | 4'' | 73.0 |

| 5' | 78.5 | 5'' | 79.5 |

| 6' | 63.0 | 6'' | 64.0 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard NMR techniques.

NMR Spectroscopy

Sample Preparation: Samples of this compound were dissolved in deuterated methanol (CD₃OD).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

Data Acquisition: Standard pulse sequences were used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of natural products like this compound follows a systematic workflow. The diagram below illustrates the key steps involved in the process, from initial isolation to final structure confirmation.

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways and biological activities of this compound. As a member of the mogroside family, it is anticipated to share some of the known biological properties of related compounds, which include antioxidant and potential anti-inflammatory effects. Further research is required to fully characterize the pharmacological profile of this specific mogroside.

The diagram below illustrates a generalized signaling pathway for the antioxidant activity often attributed to mogrosides.

Caption: Generalized antioxidant mechanism of mogrosides.

Methodological & Application

Application Note: Quantitative Analysis of 11-Oxomogroside IIa using HPLC-MS/MS

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 11-Oxomogroside IIa in various matrices. This method is applicable for quality control of natural sweeteners, pharmacokinetic studies, and other research applications requiring precise measurement of this compound. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Monk fruit extracts are gaining popularity as natural, non-caloric sweeteners. The sweet taste of these extracts is primarily attributed to a group of compounds known as mogrosides. The concentration and composition of these mogrosides, including this compound, can vary significantly depending on the fruit's ripeness and the extraction process. Therefore, a reliable analytical method is crucial for the standardization and quality control of monk fruit products. This HPLC-MS/MS method offers high sensitivity and specificity for the accurate quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

Instrumentation

-

HPLC system coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1290 LC system with a 6410 triple quadrupole mass spectrometer).[1]

-

Analytical column: C18 column (e.g., 2.0 x 50 mm, 3.0 µm).[2]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standard solutions by serially diluting the stock solution with 50% methanol to construct a calibration curve.

-

Sample Extraction (from Monk Fruit Powder):

-

Weigh 1.0 g of the powdered monk fruit extract into a 50 mL centrifuge tube.

-

Add 25 mL of 80% methanol.

-

Vortex for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.[3]

-

HPLC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 2.0 x 50 mm, 3.0 µm[2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.25 mL/min[4] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 40 |

| 6.0 | 80 |

| 8.0 | 80 |

| 8.1 | 20 |

| 10.0 | 20 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

MRM Transitions:

The specific MRM transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor and product ions. Based on the structure of mogrosides, the precursor ion will likely be the deprotonated molecule [M-H]⁻. The product ions will result from the cleavage of glycosidic bonds.

Method Validation

The developed method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.

-

Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the reference standard. A correlation coefficient (r²) of ≥ 0.998 is desirable.[4]

-

Precision: Intra- and inter-day precision should be assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be less than 15%.

-

Accuracy: Accuracy can be evaluated through recovery studies by spiking a blank matrix with known concentrations of the analyte. Recoveries between 85% and 115% are generally acceptable.

-

Limits of Detection (LOD) and Quantification (LOQ): These should be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Data Presentation

The quantitative data for method validation is summarized in the following tables.

Table 2: Calibration Curve Data

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 10 - 1000 | y = mx + c | ≥ 0.998 |

Table 3: Precision and Accuracy Data

| Spiked Concentration (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (Recovery %) |

| Low QC | < 15% | < 15% | 85 - 115% |

| Mid QC | < 15% | < 15% | 85 - 115% |

| High QC | < 15% | < 15% | 85 - 115% |

Visualization

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound in negative ESI.

Conclusion

The described HPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound. Its high sensitivity and specificity make it a valuable tool for the quality control of monk fruit extracts and for various research applications in the fields of food science and drug development.

References

Application Note: Quantification of 11-Oxomogroside IIa in Siraitia grosvenorii Extracts

Introduction

11-Oxomogroside IIa is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] These compounds, along with other mogrosides, are responsible for the intense sweetness of the fruit extract, which is increasingly used as a natural, low-calorie sweetener.[2] Accurate quantification of individual mogrosides like this compound is crucial for quality control, product formulation, and pharmacological research in the food, beverage, and pharmaceutical industries. This application note provides detailed protocols for the extraction and quantification of this compound from monk fruit extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While the user requested information on "this compound", the majority of available scientific literature refers to "11-oxo-mogroside V". It is highly probable that these are closely related compounds or that the nomenclature is used interchangeably in some contexts. A comprehensive review has identified a compound named "11-oxomogroside IIA1" in Siraitia grosvenorii.[1] This application note will focus on the methods established for the well-documented 11-oxo-mogroside V, which are expected to be directly applicable for the quantification of this compound.

Quantitative Data Summary

The concentration of this compound (as 11-oxo-mogroside V) can vary depending on the extraction method and the specific batch of monk fruit. The following table summarizes representative quantitative data from literature.

| Plant Material | Extraction Method | Analytical Method | 11-oxo-mogroside V Content | Reference |

| Siraitia grosvenorii fresh fruit | 70% aqueous ethanol extraction followed by macroporous resin purification | Not Specified | 10.6% of total mogrosides | [3] |

| Dried mature fruits of Momordica grosvenori | Not Specified | HPLC | Varies by habitat and breed | [4] |

| Commercial monk fruit extract | Solvent Extraction | Not Specified | 1-10% of the extract | Not explicitly cited |

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii Fruit

This protocol outlines a common method for extracting mogrosides from the dried fruit of Siraitia grosvenorii.

Materials and Reagents:

-

Dried Siraitia grosvenorii (monk fruit)

-

70% Ethanol (v/v) in deionized water

-

Grinder or blender

-

Shaker or sonicator

-

Centrifuge

-

Filter paper or syringe filters (0.45 µm)

-

Rotary evaporator

Procedure:

-

Grind the dried monk fruit into a fine powder.

-

Weigh a known amount of the powdered fruit (e.g., 10 g) and place it in a flask.

-

Add a specific volume of 70% ethanol (e.g., 100 mL, for a 1:10 solid-to-liquid ratio).

-

Agitate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 60°C) using a shaker or sonicator.

-

Separate the extract from the solid material by centrifugation and filtration.

-

The extraction process can be repeated on the solid residue to increase the yield.

-

Combine the extracts and concentrate them using a rotary evaporator to remove the ethanol.

-

The resulting aqueous extract can be used for further purification or directly for analysis after appropriate dilution and filtration.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: Acetonitrile and water in a gradient program.[4]

-

Flow Rate: 0.75 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Detection Wavelength: 210 nm.[4]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 11-oxo-mogroside V standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the plant extract with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the 11-oxo-mogroside V standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[5]

-

Mobile Phase: Methanol and water. An isocratic or gradient elution can be used. For example, an isocratic mobile phase of methanol:water (60:40, v/v).[5]

-

Ionization Mode: Negative-ion electrospray ionization (ESI-).[5]

-

MS/MS Detection: Selected-reaction monitoring (SRM) of the precursor-to-product ion transition for 11-oxo-mogroside V.

Procedure:

-

Standard and Sample Preparation: Follow the same procedure as for HPLC analysis, ensuring high purity solvents are used.

-

Analysis: Inject the standards and samples into the LC-MS/MS system.

-

Quantification: Generate a calibration curve using the peak areas of the SRM transitions for the 11-oxo-mogroside V standards. Calculate the concentration in the samples based on this calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Sweet Taste Receptors with 11-Oxomogroside IIa

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IIa belongs to the family of mogrosides, which are triterpenoid glycosides extracted from the monk fruit (Siraitia grosvenorii). These compounds are renowned for their intense sweetness without contributing calories, making them valuable subjects in the study of sweet taste perception and the development of non-caloric sweeteners. 11-Oxomogroside V, a closely related compound, is a natural sweetener that exhibits strong antioxidant activity.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the function and structure of the human sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors (GPCRs).[3][4]

Mechanism of Sweet Taste Perception

The sensation of sweetness is primarily mediated by the T1R2/T1R3 receptor, which is expressed in taste bud cells on the tongue.[4] This receptor is a class C GPCR, characterized by a large extracellular Venus Flytrap Domain (VFD), a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain.[3][4]

Sweeteners, including mogrosides, bind to the VFD of the T1R2 subunit, inducing a conformational change in the receptor complex. This activation stimulates a downstream signaling cascade through the G-protein gustducin. The activated G-protein, in turn, modulates the activity of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which ultimately results in neurotransmitter release and the transmission of a "sweet" signal to the brain.

Signaling Pathway Diagram

Caption: Sweet taste signal transduction pathway initiated by this compound.

Application Notes

This compound can be employed in a variety of in vitro assays to characterize the sweet taste receptor.

-

Functional Characterization of T1R2/T1R3: Use this compound as an agonist to determine the potency and efficacy of receptor activation. This is crucial for understanding the structure-activity relationship of mogrosides.

-

High-Throughput Screening (HTS): In drug discovery, this compound can serve as a reference compound in HTS campaigns to identify novel sweet taste modulators (agonists, antagonists, or allosteric modulators).

-

Investigating Allosteric Modulation: The sweet taste receptor possesses multiple binding sites.[3] this compound can be used in conjunction with other known sweeteners or inhibitors to study synergistic or antagonistic effects, providing insights into the allosteric modulation of the receptor.

-

Deorphanization of Taste Receptors: While the primary sweet taste receptor is known, other potential taste receptors may exist. This compound can be used to screen orphan GPCRs for novel taste-modulating functions.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from in vitro assays for mogrosides. Note that specific values for this compound are not widely reported; therefore, data for the closely related and well-studied Mogroside V are provided as a reference.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Mogroside V | Calcium Mobilization | HEK293-T1R2/T1R3 | EC₅₀ | 1.8 ± 0.3 µM | FBG, et al. (2021) |

| Sucrose | Calcium Mobilization | HEK293-T1R2/T1R3 | EC₅₀ | 25.3 ± 2.1 mM | FBG, et al. (2021) |

| 11-oxo-Mogroside V | Antioxidant Activity | Chemiluminescence | EC₅₀ (O₂⁻) | 4.79 µg/mL | MedChemExpress |

| 11-oxo-Mogroside V | Antioxidant Activity | Chemiluminescence | EC₅₀ (H₂O₂) | 16.52 µg/mL | MedChemExpress |

Experimental Protocols

Protocol 1: Cell-Based Functional Assay using Calcium Imaging

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in HEK293 cells stably expressing the human T1R2/T1R3 sweet taste receptor and a G-protein chimera.

Materials:

-

HEK293 cells co-transfected with human T1R2, T1R3, and Gα16-gust44.

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

384-well black, clear-bottom microplates

-

Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Culture: Maintain the HEK293-T1R2/T1R3/Gα16-gust44 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells into 384-well microplates at a density of 20,000 cells per well and incubate for 24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Remove the culture medium from the wells and add 20 µL of the loading buffer.

-

Incubate the plate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the well should be 2X the desired test concentration.

-

-

Calcium Measurement:

-

Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Automatically inject 20 µL of the 2X this compound solution into each well.

-

Continue recording fluorescence for at least 60-90 seconds to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of a saturating concentration of a known agonist or to the maximum response observed.

-

Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Experimental Workflow Diagram

Caption: Workflow for a cell-based calcium mobilization assay.

Conclusion

This compound represents a valuable molecular tool for the detailed investigation of the human sweet taste receptor. The protocols and data presented here provide a framework for researchers to explore the nuances of sweet taste perception, screen for novel taste modulators, and contribute to the development of next-generation sweeteners. Careful and systematic application of these methodologies will undoubtedly advance our understanding of the complex mechanisms underlying taste.

References

Application Notes and Protocols for 11-Oxomogroside IIa as a Phytochemical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IIa is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening and bioactive components of monk fruit, this compound serves as a valuable phytochemical standard for the quality control and standardization of monk fruit extracts and derived products. Its accurate quantification is crucial for ensuring the consistency, efficacy, and safety of these products in the food, beverage, and pharmaceutical industries. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis.

While specific biological activities of this compound are still under investigation, mogroside extracts containing it have demonstrated notable antioxidant and antiglycation properties.[1] The general antioxidant activity of mogrosides is believed to involve the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Physicochemical Data and Quantitative Information

A comprehensive understanding of the physicochemical properties of this compound is essential for its use as a reference standard. The following table summarizes key data for this compound, including its presence in Siraitia grosvenorii extracts.

| Parameter | Value | Reference |

| Compound Name | 11-Oxomogroside IIA2 | [1][2] |

| Molecular Formula | C₄₂H₇₀O₁₄ | [2] |

| Molecular Weight | 799.0 g/mol | |

| CAS Number | 2170761-37-0 | |

| Source | Fruits of Siraitia grosvenorii Swingle | [1] |

| Purity | ≥98% | |

| Appearance | Powder | |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | |

| Content in Mogroside Extract | 0.32 ± 0.14 g/100 g | [1] |

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound for calibration curves and as a reference for sample quantification.

Materials:

-

This compound reference standard (≥98% purity)

-

Methanol (HPLC grade)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Analytical balance

-

Pipettes

Protocol:

-

Standard Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 10 mL volumetric flask.

-

Dissolve the standard in methanol and bring the volume to the mark. Sonicate for 5-10 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Store all solutions at 4°C and protect from light.

-

Sample Preparation from Siraitia grosvenorii Fruit

Objective: To extract mogrosides, including this compound, from the fruit matrix for analysis.

Materials:

-

Dried Siraitia grosvenorii fruit powder

-

Methanol (70% aqueous solution)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Protocol:

-

Weigh 1.0 g of the dried fruit powder into a centrifuge tube.

-

Add 25 mL of 70% methanol.

-

Vortex the mixture for 1 minute.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Method for Quantification

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., Poroshell 120 SB C18) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Optimized for separation of mogrosides |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30-40°C |

| Injection Volume | 2-5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ (for this compound: ~799.5) |

| Product Ions (m/z) | To be determined by direct infusion of the standard |

| Nebulizer Gas | Nitrogen |

| Drying Gas Temperature | 300-350°C |

| Capillary Voltage | 3.0-4.0 kV |

Method Validation Parameters (to be established):

-